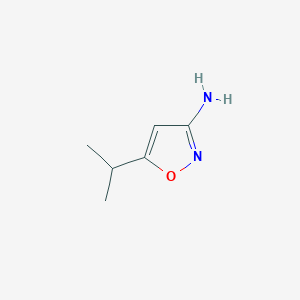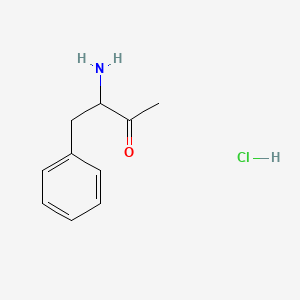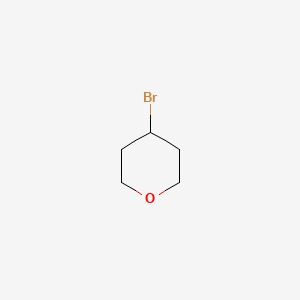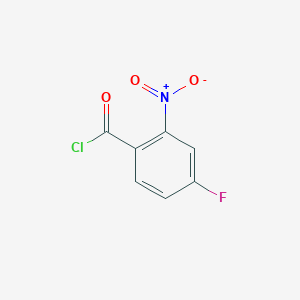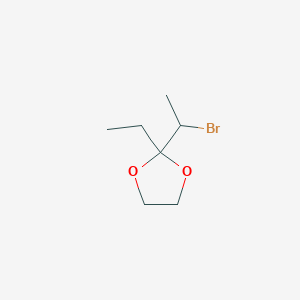
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Vue d'ensemble
Description
The compound "2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting properties and potential applications in organic synthesis. The presence of the bromoethyl group makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane derivatives has been explored in various studies. For instance, a method for preparing 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been reported, achieving a 75% isolated yield through bromination with dibromotriphenylphosphorane . Similarly, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves the formation of a 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane intermediate, which is then dehydrobrominated and formolysed to yield the final product . These methods demonstrate the feasibility of synthesizing bromoethyl dioxolane derivatives with high efficiency.
Molecular Structure Analysis
The molecular structure of bromoethyl dioxolane derivatives can be complex, as seen in the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane, where the reaction conditions were optimized to achieve an 85% yield . Additionally, the crystal structure of a related compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was determined, revealing a monoclinic system with specific crystallographic data . These studies highlight the diverse molecular structures that can be achieved with bromoethyl dioxolane derivatives.
Chemical Reactions Analysis
Bromoethyl dioxolane derivatives can undergo various chemical reactions. For example, the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl) ethyl]glycinate involves the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane . Another study describes the use of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a "masked" α-Bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems . These reactions demonstrate the reactivity and utility of bromoethyl dioxolane derivatives in synthesizing more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoethyl dioxolane derivatives are influenced by their molecular structure. For instance, the melting point, elemental analysis, mass spectrometry, and NMR data provide insights into the purity and identity of these compounds . The reactivity of these derivatives under various conditions, such as temperature and catalyst presence, also sheds light on their stability and potential applications in polymerization reactions, as seen in the polymerization of 2-phenoxy-1,3,2-dioxaphospholane10.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane has been utilized in various synthetic chemical processes. A study by Petroski (2002) demonstrated its preparation from 4-hydroxy-2-butanone and ethylene glycol, highlighting its role as a methyl vinyl ketone equivalent in chemical syntheses (Petroski, 2002). This compound's versatility is further exemplified in the synthesis of 1-Bromo-3-buten-2-one, as reported by Westerlund and Carlson (1999), where it serves as an intermediate in a multi-step reaction process (Westerlund & Carlson, 1999).
Renewable Energy and Industrial Applications
The compound's derivatives have potential in renewable energy and industrial applications. Harvey et al. (2016) investigated the use of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which are chemically related to 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane, as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Pharmaceutical and Peptide Research
In pharmaceutical and peptide research, compounds derived from 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane have been explored. For example, Johnson and Miller (2009) reported on the use of 2-(2-bromoethyl)-1,3-dioxolane in synthesizing ketomethylene analogues of peptides, demonstrating its utility in peptide and protein research (Johnson & Miller, 2009).
Environmental and Safety Assessments
Environmental and safety assessments of related compounds have been conducted. A study by Api et al. (2018) evaluated ethyl 2-methyl-1,3-dioxolane-2-acetate, closely related to 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane, for various toxicological endpoints, providing insights into the environmental and health safety aspects of these compounds (Api et al., 2018).
Mécanisme D'action
Target of Action
It’s known that this compound is a cyclic ether derivative with a dioxolane ring, used as a building block in organic synthesis and polymer industry .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution (sn2) reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic center in the molecule, leading to a change in the molecule’s structure .
Biochemical Pathways
It’s known that similar compounds can participate in various organic reactions, including the formation of new carbon-carbon bonds .
Result of Action
It’s known that similar compounds can participate in various organic reactions, leading to the formation of new molecules .
Action Environment
It’s known that similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-(1-bromoethyl)-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-7(6(2)8)9-4-5-10-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWQZORLAAPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513460 | |
| Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |
CAS RN |
22515-81-7 | |
| Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)





